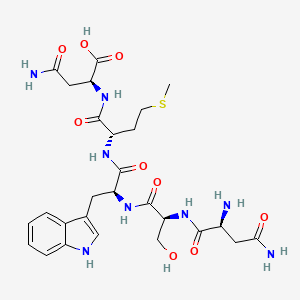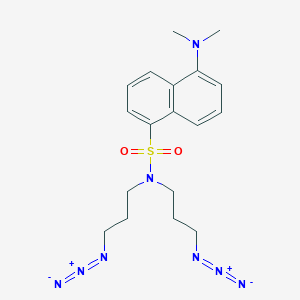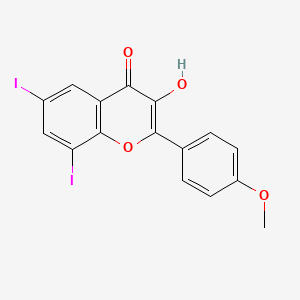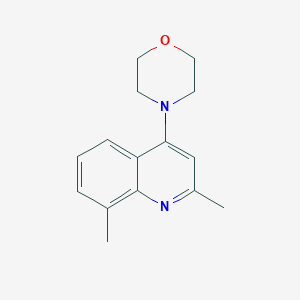![molecular formula C20H26Si B14201464 Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane CAS No. 847776-37-8](/img/structure/B14201464.png)
Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane is an organosilicon compound that features a fluorenyl group attached to a trimethylsilyl group via a propyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane typically involves the reaction of 9-methyl-9H-fluorene with trimethylchlorosilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or toluene. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to yield fluorenyl alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, fluorenyl alcohols, and various substituted fluorenes depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Materials Science: The compound is utilized in the fabrication of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: In biological research, it serves as a precursor for the synthesis of bioactive compounds and probes for studying biological processes.
Industrial Applications: The compound is employed in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorenyl group can engage in π-π stacking interactions, while the trimethylsilyl group can participate in hydrophobic interactions. These interactions can modulate the activity of target molecules and pathways, leading to the desired chemical or biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(Trimethylsilyl)fluorene: Similar in structure but lacks the propyl linker, making it less flexible in certain applications.
(2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid: Contains a phosphonic acid group instead of a trimethylsilyl group, leading to different chemical properties and applications.
Uniqueness
Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane is unique due to its combination of a fluorenyl group with a trimethylsilyl group connected by a propyl linker. This structure imparts specific chemical reactivity and physical properties that are advantageous in various research and industrial applications .
Propriétés
Numéro CAS |
847776-37-8 |
|---|---|
Formule moléculaire |
C20H26Si |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
trimethyl-[3-(9-methylfluoren-9-yl)propyl]silane |
InChI |
InChI=1S/C20H26Si/c1-20(14-9-15-21(2,3)4)18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h5-8,10-13H,9,14-15H2,1-4H3 |
Clé InChI |
CXAGHYMVMSSDDA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=CC=CC=C31)CCC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



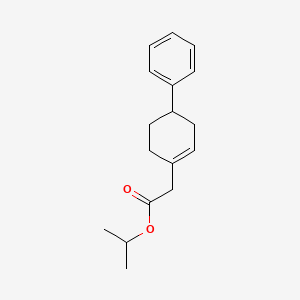
![Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl-](/img/structure/B14201396.png)



![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)
![Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester](/img/structure/B14201443.png)
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide](/img/structure/B14201449.png)
